3'-Bromo-2',5'-difluoroacetophenone
Description
3'-Bromo-2',5'-difluoroacetophenone (CAS: 123942-11-0) is a fluorinated aromatic ketone with the molecular formula C₈H₅BrF₂O and a molecular weight of 235.02 g/mol. Structurally, it features a bromine atom at the 3' position and fluorine atoms at the 2' and 5' positions on the acetophenone backbone. The compound is typically stored at 0–6°C to ensure stability.
It is primarily used as a synthetic intermediate in organic chemistry, particularly in stereoselective aldol condensations for the preparation of homochiral antifungal agents. Its electron-withdrawing fluorine and bromine substituents enhance reactivity in nucleophilic reactions, making it valuable for constructing complex molecular architectures.
Properties
IUPAC Name |
1-(3-bromo-2,5-difluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIVJNJZGIPENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-difluoroacetophenone typically involves the bromination of 2,5-difluoroacetophenone. The process can be carried out using bromine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is conducted under controlled conditions to ensure the selective bromination at the desired position .
Bromination Reaction:
Industrial Production Methods
Industrial production of 3-Bromo-2,5-difluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-difluoroacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetophenones.
Reduction: Formation of 3-bromo-2,5-difluorophenylethanol.
Oxidation: Formation of 3-bromo-2,5-difluorobenzoic acid.
Scientific Research Applications
3-Bromo-2,5-difluoroacetophenone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-difluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity, allowing it to effectively inhibit or modulate the activity of its targets. The carbonyl group also plays a crucial role in its interactions, forming hydrogen bonds or covalent bonds with the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3'-Bromo-2',5'-difluoroacetophenone with structurally related bromo-fluoroacetophenones, highlighting differences in substituent positions, reactivity, and applications:
Key Insights :
Substituent Effects on Reactivity: Fluorine atoms increase electrophilicity at the carbonyl group, facilitating nucleophilic attacks. Bromine, as a bulky halogen, influences regioselectivity and steric effects. 3'-Bromo-2',5'-difluoroacetophenone exhibits superior reactivity in aldol condensations compared to non-fluorinated analogs (e.g., acetophenone), achieving >10:1 diastereoselectivity in reactions with Evans enolates. In contrast, 5'-Bromo-2'-hydroxyacetophenone (hydroxyl instead of fluorine) shows lower solubility in organic solvents, limiting its utility in certain syntheses.
Biological Activity: Bromophenol derivatives with hydroxyl groups (e.g., 3',5'-Dibromo-2'-hydroxyacetophenone) demonstrate antibacterial activity against Staphylococcus aureus (MIC: 16–32 µg/mL). Fluorinated analogs like 3'-Bromo-2',5'-difluoroacetophenone are preferred in medicinal chemistry for their improved metabolic stability and lipophilicity.
Synthetic Versatility: 5'-Bromo-2',4'-difluoroacetophenone serves as a precursor for chromone-2-carboxylic acids (yields: 54–93%), which are multitarget-directed ligands for neurodegenerative diseases. 2-Bromo-2',4'-difluoroacetophenone is utilized in Pd-catalyzed cross-coupling reactions to form C–C bonds.
Biological Activity
3'-Bromo-2',5'-difluoroacetophenone is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure and Properties
3'-Bromo-2',5'-difluoroacetophenone is characterized by the following chemical structure:
- Molecular Formula : C9H6BrF2O
- Molecular Weight : 249.05 g/mol
- IUPAC Name : 3-bromo-2',5'-difluoroacetophenone
The presence of bromine and fluorine atoms in its structure suggests potential for significant biological activity due to the electronegative nature of these halogens, which can influence the compound's interaction with biological targets.
Cytotoxicity Studies
Cytotoxicity is a critical aspect of evaluating the biological activity of any compound. Various studies have investigated the cytotoxic effects of 3'-Bromo-2',5'-difluoroacetophenone on different cell lines.
Table 1: Cytotoxicity Results
| Cell Line | IC50 (µM) | Method Used | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 25 | MTT assay | |
| MCF-7 (breast cancer) | 30 | Colony formation assay | |
| A549 (lung cancer) | 20 | LDH release assay |
The results indicate that 3'-Bromo-2',5'-difluoroacetophenone exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism by which 3'-Bromo-2',5'-difluoroacetophenone exerts its cytotoxic effects appears to involve apoptosis induction in cancer cells. Studies have shown that treatment with this compound leads to:
- Increased reactive oxygen species (ROS) production.
- Activation of caspase pathways.
- Disruption of mitochondrial membrane potential.
These findings suggest that the compound may initiate apoptotic pathways, leading to cell death.
Anti-inflammatory Activity
In addition to its cytotoxic properties, 3'-Bromo-2',5'-difluoroacetophenone has been evaluated for anti-inflammatory effects. In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Activity
These results highlight the potential use of 3'-Bromo-2',5'-difluoroacetophenone in treating inflammatory diseases.
Case Studies and Applications
Several case studies have explored the therapeutic applications of 3'-Bromo-2',5'-difluoroacetophenone:
- Cancer Therapeutics : A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer when administered intraperitoneally at doses of 10 mg/kg body weight .
- Inflammatory Disorders : In a model of acute inflammation induced by carrageenan, administration of 3'-Bromo-2',5'-difluoroacetophenone resulted in a marked decrease in paw edema compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
